

An In-depth Technical Guide to the Physical and Chemical Properties of Iopamidol

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Compound of Interest

Compound Name: Iopamidol

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This technical guide provides a comprehensive overview of the core physical and chemical properties of **Iopamidol**, a non-ionic, low-osmolar iodinated contrast agent. Designed for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, outlines experimental methodologies for property determination, and visualizes fundamental processes related to **Iopamidol**.

Chemical Identity and Structure

Iopamidol is a tri-iodinated derivative of a benzenedicarboxamide scaffold.^[1] Its chemical structure is fundamental to its efficacy as a radio-opaque medium, with the three iodine atoms providing the necessary X-ray attenuation.^{[1][2]}

- IUPAC Name: (S)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-5-[(2S)-2-hydroxypropanamido]isophthalamide^[3]
- CAS Number: 60166-93-0^[3]
- Molecular Formula: C₁₇H₂₂I₃N₃O₈^[3]
- Molecular Weight: 777.09 g/mol ^{[1][3]}

Physical and Chemical Properties

The physicochemical properties of **Iopamidol** are critical to its formulation as an injectable diagnostic agent and its behavior in biological systems.

Quantitative Data Summary

The following tables summarize the key quantitative physical and chemical properties of **lopamidol**.

Table 1: Core Physicochemical Properties of **lopamidol**

Property	Value	Reference(s)
Melting Point	Decomposes at approximately 300°C without melting. An alternative source states 152-158°C with decomposition.[3]	[3][4]
Solubility	Very soluble in water.[3][4] Freely soluble in water, sparingly soluble in methanol, and very slightly soluble in ethanol.[4][5] Practically insoluble in chloroform.[3]	[3][4][5]
pKa	10.70 (at 25°C)[3]	[3]
LogP (Octanol-Water Partition Coefficient)	-2.4[3]	[3]

Table 2: Properties of **lopamidol** Injection Solutions

Concentration (% w/v)	Iodine Concentration (mg/mL)	Osmolality at 37°C (mOsm/kg water)	Viscosity at 20°C (cP)	Viscosity at 37°C (cP)	Specific Gravity at 37°C
41%	200	413	3.3	2.0	1.227
51%	250	524	5.1	3.0	1.281
61%	300	616	8.8	4.7	1.339
76%	370	796	20.9	9.4	1.405

(Data sourced from PubChem and manufacturer's product information)[3]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **lopamidol** are not extensively published in publicly available literature. However, standardized pharmacopeial and physicochemical methods are applicable.

Determination of Melting Point

A standard capillary melting point apparatus can be used to determine the melting point or decomposition range of **lopamidol**.

Methodology:

- A small, finely powdered sample of **lopamidol** is packed into a capillary tube.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a controlled rate.
- The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range. Given that **lopamidol** decomposes, the temperature at which decomposition begins would be noted.

Determination of Solubility

The solubility of **lopamidol** in various solvents can be determined using the equilibrium solubility method.

Methodology:

- An excess amount of solid **lopamidol** is added to a known volume of the solvent (e.g., water, methanol, ethanol) in a sealed container.
- The mixture is agitated at a constant temperature until equilibrium is reached.
- The solution is then filtered to remove any undissolved solid.
- The concentration of **lopamidol** in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of Partition Coefficient (Octanol-Water)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. The shake-flask method is a common technique for its determination.

Methodology:

- A known amount of **lopamidol** is dissolved in a mixture of n-octanol and water that have been mutually saturated.
- The mixture is shaken until equilibrium is achieved, allowing the **lopamidol** to partition between the two phases.
- The octanol and water layers are separated.
- The concentration of **lopamidol** in each phase is measured using a suitable analytical technique like HPLC-UV.
- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-Vis spectrophotometry.

Methodology (Potentiometric Titration):

- A solution of **lopamidol** of known concentration is prepared.
- A standardized titrant (acid or base) is gradually added to the **lopamidol** solution.
- The pH of the solution is measured after each addition of the titrant.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa is determined from the pH at the half-equivalence point of the titration curve.

Mandatory Visualizations

Synthesis of lopamidol

The synthesis of **lopamidol** is a multi-step process that typically starts from 5-nitroisophthalic acid. The following diagram illustrates a common synthetic route.

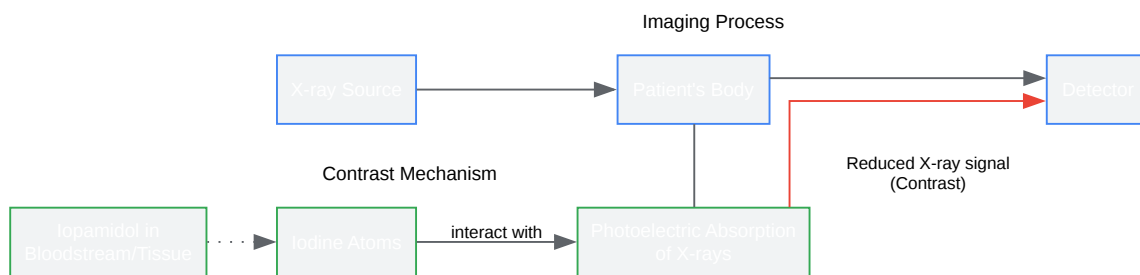


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Caption: A simplified reaction scheme for the synthesis of **lopamidol**.

Mechanism of Action: X-ray Attenuation

The fundamental mechanism of action for **lopamidol** as a contrast agent is the physical attenuation of X-rays.

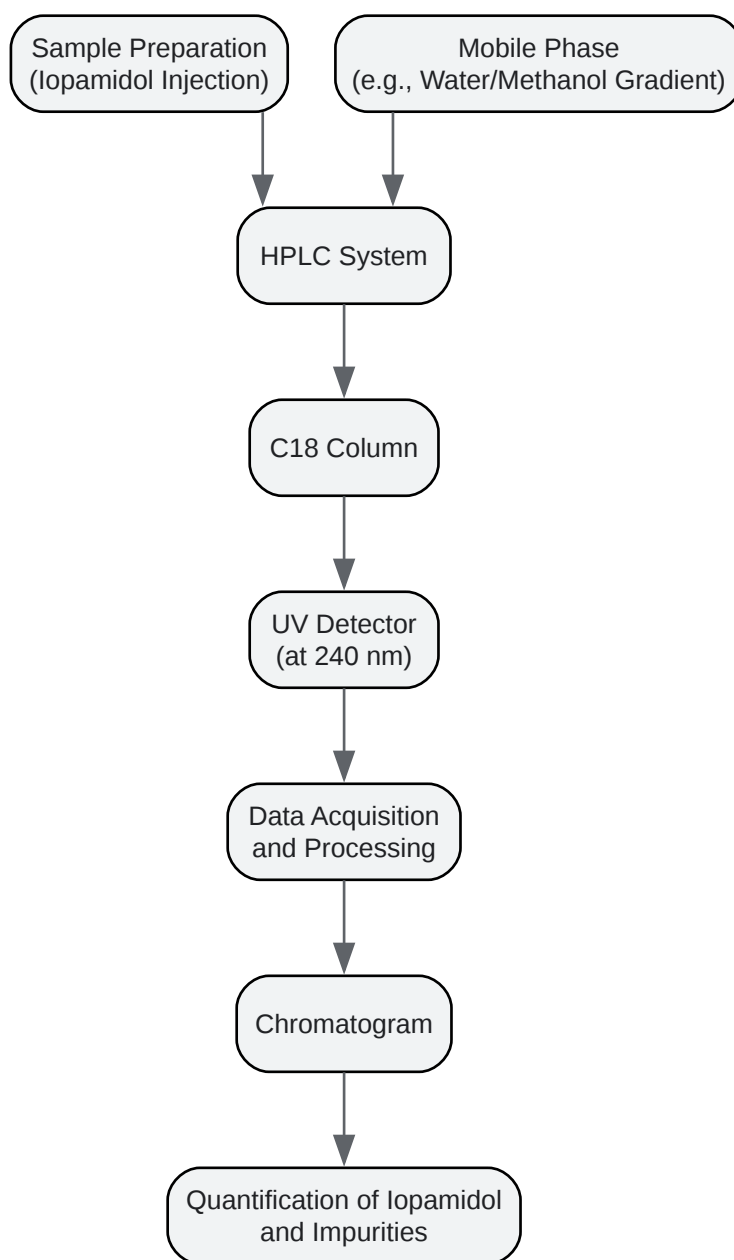


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Caption: Mechanism of X-ray attenuation by **Iopamidol** for contrast enhancement.

Experimental Workflow: Quality Control via HPLC

High-Performance Liquid Chromatography (HPLC) is a critical technique for the quality control of **Iopamidol**, ensuring its purity and stability.



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Caption: A typical experimental workflow for the quality control analysis of **lopamidol** using HPLC.

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